2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile is a synthetic organic compound that belongs to the class of azetidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminium hydride, sodium borohydride, and other reducing agents in dry solvents.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: A compound with similar structural features but different biological activities.
2-(3-Aminoazetidin-1-yl)acetamide: Another azetidine derivative with distinct chemical properties and applications.
Uniqueness
Its combination of azetidine and nitrile functionalities makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C9H17N3/c1-7(2)9(3,6-10)12-4-8(11)5-12/h7-8H,4-5,11H2,1-3H3 |
InChI Key |
NTBGKWWJYZZHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)N1CC(C1)N |
Origin of Product |
United States |
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